2-methyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-4-propyl-1,3-thiazole-5-carboxamide
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Overview
Description
2-methyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-4-propyl-1,3-thiazole-5-carboxamide is a complex organic compound featuring a thiazole ring, an imidazole ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-4-propyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Imidazole Ring: This can be achieved through cyclization reactions involving amido-nitriles and nickel-catalyzed addition to nitriles.
Formation of the Thiazole Ring: This step may involve the cyclization of appropriate thioamide precursors under specific conditions.
Coupling Reactions: The final step involves coupling the imidazole and thiazole rings with the phenyl and propyl groups under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-4-propyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole and thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: TBHP, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Nickel catalysts for cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-methyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-4-propyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its antimicrobial and anti-inflammatory properties.
Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding due to its interaction with biological molecules.
Industrial Applications: The compound may find use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-methyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-4-propyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The imidazole and thiazole rings can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like clemizole and metronidazole share the imidazole ring and exhibit similar biological activities.
Thiazole Derivatives: Compounds such as thiabendazole and nocodazole contain the thiazole ring and are used for their antimicrobial properties.
Uniqueness
What sets 2-methyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-4-propyl-1,3-thiazole-5-carboxamide apart is its combination of both imidazole and thiazole rings, along with its specific substituents. This unique structure may confer enhanced biological activity and specificity compared to other similar compounds .
Properties
Molecular Formula |
C19H20N4O2S |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
2-methyl-N-[3-(1-methylimidazole-2-carbonyl)phenyl]-4-propyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C19H20N4O2S/c1-4-6-15-17(26-12(2)21-15)19(25)22-14-8-5-7-13(11-14)16(24)18-20-9-10-23(18)3/h5,7-11H,4,6H2,1-3H3,(H,22,25) |
InChI Key |
IJAZEAUKCHPLNY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(SC(=N1)C)C(=O)NC2=CC=CC(=C2)C(=O)C3=NC=CN3C |
Origin of Product |
United States |
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